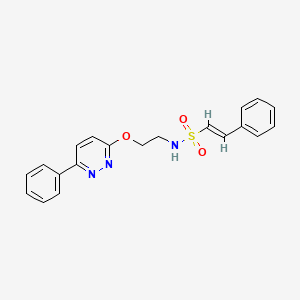

(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-phenyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-27(25,16-13-17-7-3-1-4-8-17)21-14-15-26-20-12-11-19(22-23-20)18-9-5-2-6-10-18/h1-13,16,21H,14-15H2/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEWJSLGPPFPMZ-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-phenylpyridazin-3-yl intermediate. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

Ether Formation: The next step involves the formation of the ether linkage by reacting the pyridazinyl intermediate with an appropriate ethylating agent.

Sulfonamide Formation: The final step involves the introduction of the ethenesulfonamide group. This can be achieved by reacting the intermediate with a sulfonamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Substitution: The phenyl and pyridazinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Activity Trends

Key analogues differ in substituents on the aryl and N-aryl groups, significantly affecting biological activity. Below is a comparative analysis:

Table 1: Key Analogues and Their Properties

Key Findings:

Electron-Donating Groups Enhance Activity :

- Compounds with methoxy groups (e.g., 6t, 6v, 6p) exhibit stronger tubulin depolymerization than halogenated derivatives (e.g., 6c) .

- The 2',4',6'-trimethoxy configuration in 6t maximizes activity, likely due to improved hydrophobic interactions with tubulin .

BBB Permeability: 6t uniquely demonstrates BBB penetration, attributed to its 3-amino-4-methoxyphenyl group, which balances polarity and lipophilicity .

Solubility Optimization :

Mechanistic and Pharmacokinetic Comparisons

- Mechanism : Analogues destabilize microtubules by binding to the colchicine site, inducing caspase-mediated apoptosis . For example, 6t activates caspases 3/7 and disrupts the G2/M phase .

- Toxicity : Cytotoxicity correlates with tubulin depolymerization potency. 6t shows low cytotoxicity at therapeutic doses, suggesting a favorable therapeutic index .

- Synthetic Flexibility : Analogues are synthesized via condensation of ethenesulfonyl chlorides with substituted anilines, enabling rapid diversification (e.g., 6c , 6d ) .

Biological Activity

(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide, with the CAS number 1207062-20-1, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 381.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The compound interacts with molecular targets by binding to their active sites, which disrupts various biological pathways. This inhibition can lead to significant pharmacological effects, making it a candidate for therapeutic applications.

Biological Activities

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:

- Pyridazine Derivatives : Compounds containing pyridazine rings have been studied for their pharmacological properties. For instance, modifications to known autotaxin inhibitors have led to compounds that effectively reduce lysophosphatidic acid levels in vivo and show promise in models of pulmonary fibrosis .

- Structure-Activity Relationship Studies : Investigations into similar sulfonamide compounds reveal that the presence of specific functional groups significantly influences biological activity. For instance, the vinyl sulfone moiety has been highlighted as crucial for the anticancer efficacy of certain derivatives .

Future Directions

Further research is needed to elucidate the specific biological activities and mechanisms of this compound. Potential areas for exploration include:

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.

- Clinical Trials : Evaluating safety and effectiveness in human subjects for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.